molecular formula C21H16O4 B14725622 [1-(Pyren-1-yl)ethyl]propanedioic acid CAS No. 6272-56-6

[1-(Pyren-1-yl)ethyl]propanedioic acid

Cat. No.: B14725622
CAS No.: 6272-56-6
M. Wt: 332.3 g/mol
InChI Key: MHRXBOPGEVHNRK-UHFFFAOYSA-N
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Description

[1-(Pyren-1-yl)ethyl]propanedioic acid (CAS 6272-56-6) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C 21 H 16 O 4 and a molecular weight of 332.35 g/mol, this compound is part of a class of pyrene-based structures that are of significant interest in materials science . Pyrene is a polycyclic aromatic hydrocarbon known for its strong tendency to form dimers and its long-living excited states, making it a valuable electron-donor component in the design of advanced functional materials . As a malonic acid derivative featuring a pyrene moiety, this compound serves as a key synthetic intermediate or building block for the construction of more complex molecular architectures. Researchers are exploring such pyrene-based structures for the development of push-pull dyes, which are tunable chromophores with applications in photopolymerization, non-linear optics, light-emitting diodes, and light-to-energy conversion systems . The compound is characterized by its high hydrophobicity, with a computed XlogP of 4.9, and a polar surface area of 74.6 Ų . This product is intended for research use by qualified laboratory professionals only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6272-56-6

Molecular Formula

C21H16O4

Molecular Weight

332.3 g/mol

IUPAC Name

2-(1-pyren-1-ylethyl)propanedioic acid

InChI

InChI=1S/C21H16O4/c1-11(17(20(22)23)21(24)25)15-9-7-14-6-5-12-3-2-4-13-8-10-16(15)19(14)18(12)13/h2-11,17H,1H3,(H,22,23)(H,24,25)

InChI Key

MHRXBOPGEVHNRK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(C(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 1 Pyren 1 Yl Ethyl Propanedioic Acid

Synthetic Pathways to Access [1-(Pyren-1-yl)ethyl]propanedioic acid and Analogues

The construction of this compound involves a multi-step process that hinges on the initial functionalization of the pyrene (B120774) core, followed by the strategic introduction of the ethyl-propanedioic acid side chain.

Approaches to Pyrene-Functionalized Intermediates

The pyrene scaffold can be functionalized through various methods, including classical electrophilic substitution and modern transition-metal-catalyzed C-H activation reactions. researchgate.net The positions at the C1, C3, C6, and C8 are typically the most reactive sites for electrophilic substitution. mdpi.comsemanticscholar.org

Common strategies to generate key pyrene intermediates include:

Friedel-Crafts Acylation: The reaction of pyrene with acetyl chloride in the presence of a Lewis acid like aluminum chloride is a direct method to produce 1-acetylpyrene (B1266438). This intermediate is particularly valuable as it provides a direct precursor to the 1-ethyl side chain of the target molecule.

Halogenation: Direct bromination of pyrene can yield 1-bromopyrene, which serves as a versatile handle for subsequent cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to introduce a wide variety of functional groups. semanticscholar.orgnih.gov

Direct C-H Borylation: Iridium-catalyzed C-H borylation has emerged as a powerful method for the regioselective functionalization of pyrene, particularly at the less accessible C2 and C7 positions, yielding pyrene boronic esters. mdpi.comnih.gov These esters are highly versatile intermediates for creating diverse pyrene derivatives through cross-coupling reactions. nih.gov

These foundational reactions provide access to a library of pyrene-based starting materials, which are essential for the subsequent construction of the desired side chain.

Incorporation of Propanedioic Acid Moieties and Malonate Ester Precursors

With a suitable pyrene intermediate in hand, the next critical phase is the construction of the ethyl-propanedioic acid chain. This is typically achieved using a malonate ester, such as diethyl malonate, as the precursor for the propanedioic acid moiety, followed by hydrolysis. Two plausible synthetic routes from 1-acetylpyrene are outlined below.

Route A: Michael Addition Pathway A key strategy involves the conjugate addition of a malonate nucleophile to an electrophilic alkene.

Formation of 1-Vinylpyrene (B91219): 1-Acetylpyrene can be reduced to 1-(α-hydroxyethyl)pyrene, which is subsequently dehydrated to yield 1-vinylpyrene. acs.org

Michael Addition: The 1-vinylpyrene then serves as a Michael acceptor. In the presence of a base (e.g., sodium ethoxide), diethyl malonate is deprotonated to form a resonance-stabilized enolate. libretexts.org This nucleophile can then attack the β-carbon of 1-vinylpyrene in a classic Michael 1,4-conjugate addition reaction to form diethyl [1-(pyren-1-yl)ethyl]propanedioate. nih.govmetu.edu.trmdpi.com

Hydrolysis: The resulting diester is hydrolyzed under acidic or basic conditions, followed by acidification, to yield the final product, this compound. libretexts.org

Route B: Direct Alkylation Pathway An alternative approach relies on the classic malonic ester synthesis, which involves the SN2 alkylation of a malonate enolate. libretexts.orglibretexts.org

Formation of a Pyrene-Ethyl Halide: The intermediate 1-(α-hydroxyethyl)pyrene, obtained from the reduction of 1-acetylpyrene, can be converted to a suitable alkyl halide, such as 1-(1-bromoethyl)pyrene, using reagents like phosphorus tribromide.

Alkylation: The diethyl malonate enolate, generated as described in the previous route, acts as a nucleophile in an SN2 reaction with the 1-(1-bromoethyl)pyrene. libretexts.orgresearchgate.net This reaction displaces the bromide leaving group and forms the C-C bond, yielding diethyl [1-(pyren-1-yl)ethyl]propanedioate.

Hydrolysis: As with the Michael addition pathway, a final hydrolysis step converts the diester to the target dicarboxylic acid. youtube.com

Optimization of Reaction Conditions and Isolation Techniques

The efficiency of the synthetic pathways described relies heavily on the careful optimization of reaction parameters. For C-H functionalization reactions, the choice of metal catalyst, ligand, and solvent is critical for achieving high regioselectivity and yield. mdpi.com In malonic ester syntheses, the choice of base (e.g., sodium ethoxide, potassium tert-butoxide) and solvent (e.g., ethanol, THF, DMF) can significantly impact the rate and efficiency of both enolate formation and the subsequent alkylation or Michael addition step. researchgate.netsmu.ca Temperature control is also crucial to manage side reactions.

Isolation and purification of intermediates and the final product are typically achieved through standard laboratory techniques.

Chromatography: Column chromatography is frequently employed to separate the desired product from unreacted starting materials and byproducts, particularly after C-H functionalization or cross-coupling steps. mdpi.com

Recrystallization: This technique is often used to obtain highly pure crystalline solids of pyrene derivatives, which is important for ensuring the quality of materials used in subsequent steps or for final characterization. mdpi.com

Extraction: Aqueous workups and liquid-liquid extractions are standard procedures to remove inorganic salts and other polar impurities after reactions are quenched.

Chemical Transformations and Derivatization of this compound

The dicarboxylic acid functionality of this compound serves as a versatile handle for a wide range of chemical transformations, allowing for its incorporation into larger molecular or supramolecular structures.

Esterification, Amidation, and Conjugation Reactions

The two carboxylic acid groups are prime sites for derivatization through esterification and amidation, which are among the most fundamental transformations in organic synthesis. mdpi.comnih.gov These reactions allow for the covalent linking of the pyrene-containing molecule to other chemical species, such as polymers, biomolecules, or surfaces. nih.govresearchgate.net

Common methods for these transformations include:

Carbodiimide-Mediated Coupling: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are widely used to activate the carboxylic acid, facilitating its reaction with alcohols or amines to form esters and amides, respectively. mdpi.comthermofisher.comnih.gov

Activated Esters: The carboxylic acid can be converted into a more reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester. thermofisher.com These activated esters readily react with primary amines under mild conditions to form stable amide bonds. researchgate.net

Catalytic Methods: Various catalytic systems, including those based on boronic acids or potassium hexafluorophosphate (B91526) (KPF6), have been developed for the direct amidation and esterification of carboxylic acids, often under greener and more efficient conditions. nih.gov

Table 1: Common Coupling Reagents for Amidation and Esterification
ReagentAbbreviationReaction TypeKey Features
N,N'-DicyclohexylcarbodiimideDCCAmidation, EsterificationHighly effective; byproduct (DCU) is insoluble in many organic solvents. mdpi.comyoutube.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDAC or EDCAmidationWater-soluble carbodiimide; byproduct is also water-soluble, facilitating purification. thermofisher.comnih.gov
N-HydroxysuccinimideNHSAmidation (via activated ester)Forms stable, isolable activated esters that react specifically with amines. thermofisher.com
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateHBTUAmidationCommon peptide coupling reagent; fast reaction rates and suppression of side reactions.

Structural Modification of the Pyrene Moiety for Enhanced Properties

Beyond derivatizing the carboxylic acid groups, the properties of the molecule can be profoundly altered by modifying the pyrene core itself. The electronic and photophysical properties of pyrene are highly sensitive to its substitution pattern. acs.orgnih.gov

Strategies for tuning the pyrene core include:

Introduction of Electron-Donating/Withdrawing Groups: Attaching electron-donating groups (e.g., amino, alkoxy) or electron-withdrawing groups (e.g., cyano, nitro) to the pyrene ring can significantly alter its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.orgnih.gov This tuning of the electronic band gap is crucial for applications in organic electronics and photovoltaics. nih.gov Push-pull systems, featuring both donor and acceptor groups, are particularly effective at reducing the HOMO-LUMO gap. nih.gov

Alkylation: The introduction of simple alkyl groups at the 1, 3, 6, and 8 positions has been shown to enhance the fluorescence quantum yield of the pyrene chromophore through σ–π conjugation. acs.org This provides a straightforward method to increase the brightness of the molecular probe without drastically changing its core structure. acs.orgresearchgate.net

Extended Conjugation: Attaching other aromatic or conjugated systems to the pyrene core via cross-coupling reactions can extend the π-system, leading to red-shifted absorption and emission spectra. rsc.org This is a common strategy for designing dyes and fluorescent probes that operate in the visible or near-infrared regions.

Table 2: Effect of Pyrene Moiety Modification on Properties
Modification TypeExample Substituent(s)Primary Effect on PropertiesReference
Electron-Donating Group-NH₂, -OHRaises HOMO energy level; can increase electron density. acs.orgnih.gov
Electron-Withdrawing Group-CN, -CHOLowers LUMO energy level; facilitates electron acceptance. acs.orgnih.gov
Push-Pull System-NH₂ and -CNReduces HOMO-LUMO gap, causing a bathochromic (red) shift in absorption. nih.gov
Alkyl Substitution-CH₃, -C(CH₃)₃Enhances fluorescence quantum yield through σ–π conjugation. acs.orgresearchgate.net
C-H Borylation/Coupling-Aryl, -AlkynylAllows for extended π-conjugation and attachment of diverse functional units. mdpi.comnih.gov

Diversification of the Propanedioic Acid Linker for Functional Tuning

The derivatization of the carboxylic acid groups is a primary strategy for functional tuning. For instance, conversion of the carboxylic acids to esters or amides can alter the molecule's polarity and solubility. The synthesis of various ester derivatives can be achieved through standard esterification reactions with different alcohols. Similarly, the formation of amides, by reacting the diacid with a range of primary and secondary amines, introduces new functional groups and potential hydrogen bonding sites. These modifications are crucial for controlling the self-assembly behavior of the molecule in different solvent systems.

Another avenue for diversification is the introduction of substituents at the central carbon atom of the propanedioic acid linker. While the parent compound is substituted with a [1-(Pyren-1-yl)ethyl] group, further alkylation or arylation at this position could be envisioned, leading to a broader family of pyrene-based malonic acids with varied steric and electronic properties. The malonic ester synthesis and its variations provide a powerful tool for introducing a wide range of substituents at the alpha-carbon.

Furthermore, the dicarboxylic acid unit can act as a ligand for the construction of metal-organic frameworks (MOFs). The geometry, length, and functional groups of the linker play a critical role in determining the structure and properties of the resulting MOF. By systematically modifying the propanedioic acid linker of this compound, it is possible to engineer MOFs with tailored pore sizes, surface areas, and functionalities for applications in gas storage, catalysis, and sensing. The introduction of additional functional groups, such as hydroxyl or amino groups, onto the linker can enhance the selective binding of metal ions or small molecules within the framework.

The following table summarizes potential derivatization strategies for the propanedioic acid linker and their expected impact on the molecule's function:

Derivatization StrategyPotential ModificationExpected Functional Tuning
Esterification Reaction with various alcohols (e.g., methanol, ethanol, long-chain alcohols)Increased solubility in organic solvents, altered photophysical properties.
Amidation Reaction with primary or secondary amines (e.g., alkylamines, anilines)Introduction of hydrogen bonding capabilities, potential for self-assembly into supramolecular structures.
Coordination Formation of metal complexes or MOFs with various metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺)Creation of porous materials for gas storage, catalysis, or sensing applications.
Decarboxylation Removal of one or both carboxyl groupsGeneration of a chiral center (if mono-decarboxylation occurs), leading to optically active compounds.

Stereoselective Synthesis of Chiral this compound Isomers

The presence of a chiral center at the carbon atom bearing the pyrene and ethyl groups in this compound means that this compound can exist as a pair of enantiomers. The stereoselective synthesis of these individual isomers is of significant interest, as the chiroptical properties and biological interactions of enantiomers can differ substantially. Several strategies can be envisioned for the asymmetric synthesis of chiral this compound isomers, primarily focusing on the enantioselective introduction of the stereocenter or the resolution of a racemic mixture.

One promising approach involves the use of enzyme-mediated reactions, which are known for their high enantioselectivity. For instance, enzymatic asymmetric decarboxylation of a disubstituted malonic acid precursor could yield the desired chiral product. This method relies on screening for a suitable microorganism or isolated enzyme that can selectively catalyze the removal of one of the two carboxyl groups in a prochiral substrate, leading to an optically active monocarboxylic acid. The substrate specificity of such enzymes can be influenced by the steric and electronic properties of the substituents on the malonic acid.

Another strategy is the use of chiral catalysts in the synthetic route. For example, a chiral phosphoric acid could be employed to catalyze the enantioselective condensation of a pyrene-containing aldehyde with a malonic acid derivative. Such catalysts can create a chiral environment that favors the formation of one enantiomer over the other. The development of ketoreductases for the enantioselective reduction of a prochiral ketone precursor could also be a viable route to obtaining a chiral alcohol intermediate, which can then be further elaborated to the target chiral acid.

The following table outlines potential stereoselective synthetic approaches and their key features:

Synthetic ApproachDescriptionKey Advantages
Enzymatic Asymmetric Decarboxylation A prochiral disubstituted malonic acid is selectively decarboxylated by an enzyme to yield an enantiomerically enriched monocarboxylic acid.High enantioselectivity, mild reaction conditions.
Chiral Acid-Catalyzed Condensation A chiral Brønsted acid, such as a chiral phosphoric acid, catalyzes the enantioselective reaction between a pyrene-containing electrophile and a malonate nucleophile.Potential for high enantiomeric excess, broad substrate scope.
Enantioselective Ketone Reduction A prochiral ketone precursor is reduced using a chiral reducing agent or an engineered ketoreductase (KRED) to produce a chiral alcohol intermediate.High enantioselectivity, access to both enantiomers by selecting the appropriate enzyme.
Resolution of Racemates A racemic mixture of the final compound or a key intermediate is separated into its constituent enantiomers, for example, by forming diastereomeric salts with a chiral resolving agent.Applicable when direct asymmetric synthesis is not feasible.

The successful implementation of these stereoselective strategies would provide access to enantiomerically pure samples of this compound, enabling the investigation of their unique chiroptical properties and their potential applications in chiral recognition and asymmetric catalysis.

Advanced Spectroscopic and Computational Investigations of 1 Pyren 1 Yl Ethyl Propanedioic Acid

Theoretical Elucidation of Electronic Structures and Reactivity

Computational chemistry provides powerful tools to predict and understand the behavior of molecules. For complex aromatic systems like pyrene (B120774) derivatives, these methods are indispensable for interpreting spectroscopic data and predicting reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and optimized geometry of molecules. For pyrene and its derivatives, DFT calculations are frequently performed using functionals like B3LYP combined with basis sets such as 6-311G** to achieve a balance between accuracy and computational cost.

The optimized geometry of [1-(Pyren-1-yl)ethyl]propanedioic acid would feature a largely planar and rigid pyrene core, which is characteristic of polycyclic aromatic hydrocarbons (PAHs). The attached [1-(ethyl)propanedioic acid] substituent introduces conformational flexibility. DFT calculations would precisely predict the bond lengths, bond angles, and dihedral angles, particularly the orientation of the substituent relative to the pyrene ring. These calculations are crucial as the ground-state geometry is the foundation for all further computational analyses, including the calculation of excited-state properties. The relative stability of different conformers can also be assessed by comparing their computed total energies.

To investigate the behavior of the molecule upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational approach. TD-DFT is used to calculate the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one without a change in the molecular geometry. These energies and their corresponding oscillator strengths (a measure of the transition probability) can be used to simulate the molecule's theoretical UV-Visible absorption spectrum. For pyrene derivatives, TD-DFT calculations accurately predict the intense π–π* transitions that dominate their absorption spectra. The choice of functional is critical, with hybrid functionals like PBE0, B3LYP, and long-range corrected functionals such as ωB97XD often employed to provide reliable results for PAHs.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's electronic properties and chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor.

In pyrene and its simple derivatives, the HOMO and LUMO are typically π-type orbitals delocalized across the aromatic pyrene core. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's kinetic stability and the energy of its lowest electronic transition. A smaller gap generally implies higher reactivity and a red-shift (longer wavelength) in the absorption spectrum. DFT calculations are highly effective for determining the energies of these orbitals.

Table 1: Representative FMO Energies and Gaps for Pyrene and Related Derivatives Note: These values are illustrative, taken from DFT calculations on related systems, and can vary based on the specific molecule, solvent, and computational method used.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Pyrene-5.57-1.973.60
1-Chloropyrene-5.61-2.063.55
4-Chloropyrene-5.64-2.083.56
Fc-CPP-6.32-0.515.81
Fc-CPP-6.44-0.465.95

Data sourced from representative computational studies on pyrene derivatives.

The structure of this compound, which links an electron-rich pyrene donor (D) to an electron-withdrawing propanedioic acid acceptor (A), suggests the possibility of Intramolecular Charge Transfer (ICT) upon photoexcitation. In such D-π-A systems, the absorption of a photon can promote an electron from an orbital localized on the donor (pyrene) to an orbital on the acceptor (carboxylic acid groups).

This charge redistribution in the excited state can be characterized computationally. Analysis of the molecular orbitals involved in the electronic transition (e.g., HOMO to LUMO) reveals their spatial distribution. If the HOMO is localized on the pyrene moiety and the LUMO is localized on the substituent, it is a strong indicator of ICT. Further analysis, such as Mulliken population analysis or calculating the change in dipole moment between the ground and excited states, can quantify the extent of charge transfer. ICT is a key mechanism in the function of many molecular sensors and optoelectronic materials.

Photophysical Behavior and Excited-State Dynamics

The interaction of molecules with light is central to their application in areas like fluorescence sensing and organic electronics. Spectroscopic techniques, paired with computational insights, reveal the intricate details of these processes.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a primary technique for probing the electronic transitions within a molecule. The absorption spectrum of a typical pyrene derivative is highly characteristic, arising from π–π* transitions within the aromatic system. These spectra are typically marked by a series of sharp, well-resolved vibronic bands. The most intense absorption band for many pyrene derivatives is found between 340-360 nm.

For this compound, the spectrum would be dominated by the pyrene chromophore. The carboxylic acid groups themselves have a weak n–π* transition and a π–π* transition that absorbs at a much shorter wavelength (~210 nm), which would likely be masked by the stronger pyrene absorptions. The position and intensity of the absorption bands can be subtly influenced by the substituent and the solvent environment. For instance, polar solvents can stabilize charge transfer states, sometimes leading to shifts in the absorption maxima.

Table 2: Typical UV-Vis Absorption Maxima (λmax) for Pyrene Derivatives in Solution Note: These values are examples from studies on different pyrene derivatives and are meant to be representative.

CompoundSolventAbsorption Maxima (λmax, nm)
4-(pyren-1-yl)pyrazole (HL1)Acetonitrile349
4-(5-(pyren-1-yl)pent-4-yn-1-yl)pyrazole (HL2)Acetonitrile359
4-(3-(pyrazol-4-yl)propyl)-1-(pyren-1-yl)-1,2,3-triazole (HL3)Acetonitrile341
Methyl 4-(1-pyrenyl)butyrateChloroform340
1-Pyrene butanoic acidNot specified~345

Data sourced from photophysical studies of pyrene-functionalized molecules.

Fluorescence Emission Spectroscopy: Monomer and Excimer Contributions

The fluorescence emission spectrum of this compound, like many pyrene-containing compounds, is characterized by two distinct emission features: a structured monomer emission and a broad, structureless excimer emission. researchgate.netresearchgate.net The monomer emission originates from the decay of an isolated, electronically excited pyrene moiety (an excited singlet state, S1) to its ground state (S0). researchgate.net This emission typically appears in the ultraviolet-visible region between 370 nm and 420 nm and displays a characteristic vibronic structure with multiple peaks. nih.govmdpi.com These well-defined peaks are attributed to π → π* transitions. nih.gov

In contrast, the excimer emission is a red-shifted, broad band centered at approximately 450 nm to 550 nm. mdpi.comnih.gov This emission arises from an "excited-state dimer" or excimer, which is formed when an excited pyrene molecule comes into close spatial proximity with a ground-state pyrene molecule. researchgate.netnih.gov The absence of a fine structure in the excimer band is due to the repulsive nature of the ground-state dimer, meaning the complex is only stable in the excited state. researchgate.net The ratio of the intensity of the excimer emission to that of the monomer emission (E/M ratio) is a sensitive parameter that provides information about the proximity and arrangement of the pyrene units. nih.govnih.gov

Mechanistic Insights into Excimer Formation

The formation of an excimer is a dynamic process that begins with the photoexcitation of a pyrene molecule to its first excited singlet state (S1). researchgate.net For an excimer to form, this excited monomer must encounter a ground-state monomer within the timeframe of its fluorescence lifetime. colostate.edu This encounter leads to the formation of a transient, lower-energy complex stabilized by π-π stacking interactions. researchgate.netrsc.org The dissociation of this excimer complex results in the emission of a lower-energy (longer wavelength) photon compared to the monomer, with both pyrene molecules returning to the ground state. researchgate.net

The mechanism can be either intermolecular or intramolecular. Intermolecular excimer formation is concentration-dependent; as the concentration of this compound in a solution increases, the average distance between molecules decreases, leading to a higher probability of an excited and a ground-state molecule interacting to form an excimer. colostate.edu Intramolecular excimer formation can occur in molecules containing two or more pyrene units linked by a flexible chain, where conformational changes can bring the pyrene moieties into the required co-facial arrangement. nih.gov The efficiency of excimer formation is also influenced by factors such as solvent viscosity, which affects the diffusional encounter rate, and the specific geometry of the pyrene-pyrene interaction. colostate.edursc.org In the solid state, the degree of π-π overlap between adjacent pyrene rings is a critical factor determining the efficiency of excimer emission. rsc.org

Quantification of Fluorescence Quantum Yields

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the sample. researchgate.net A high quantum yield is crucial for applications relying on sensitive fluorescence detection. researchgate.net The quantum yield of this compound for both its monomer and excimer emissions can be determined, providing insights into the de-excitation pathways of the excited species.

The most common method for determining the Φf of a solution is the relative method, which involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. edinst.com The calculation requires measuring the absorbance of both the sample and the standard at the excitation wavelength, as well as their integrated fluorescence emission spectra. edinst.com The following equation is typically used:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. edinst.com To minimize errors from reabsorption effects, measurements are typically performed on dilute solutions with absorbances below 0.1. researchgate.net

Table 1: Hypothetical Fluorescence Quantum Yield Data This table illustrates how quantum yield data for the monomer and excimer of this compound might be presented. The values are for illustrative purposes only.

Emission SpeciesExcitation Wavelength (nm)Emission Range (nm)Standard UsedQuantum Yield (Φf)
Monomer340370-420Quinine Sulfate0.45
Excimer340450-600Quinine Sulfate0.25

Solvatochromic Investigations and Solvent Polarity Effects

Solvatochromism refers to the change in the absorption or emission spectral properties of a compound with a change in the polarity of the solvent. researchgate.netresearchgate.net Investigations into the solvatochromic behavior of this compound can reveal important information about the electronic charge distribution in its ground and excited states. The pyrene moiety itself is relatively nonpolar, but the presence of the propanedioic acid group introduces polarity and the potential for specific interactions like hydrogen bonding.

As solvent polarity increases, a compound with a more polar excited state than its ground state will typically exhibit a bathochromic (red) shift in its fluorescence emission spectrum. researchgate.net This is due to the greater stabilization of the excited state dipole by the surrounding polar solvent molecules. By measuring the emission spectra in a series of solvents with varying polarities, the sensitivity of the compound's excited state to its environment can be quantified. nih.gov The relationship between the Stokes shift and solvent polarity can often be analyzed using models like the Lippert-Mataga plot, which correlates the spectral shift to the dielectric constant and refractive index of the solvent. Such studies help to characterize the intramolecular charge transfer (ICT) character of the excited state. researchgate.net

Table 2: Illustrative Solvatochromic Data This table presents hypothetical fluorescence emission maxima for this compound in solvents of different polarities to demonstrate the concept of solvatochromism.

SolventDielectric Constant (ε)Monomer Emission Max (λem, nm)Excimer Emission Max (λem, nm)
Hexane1.88375, 395470
Dioxane2.21377, 397485
Dichloromethane8.93380, 400505
Acetonitrile37.5382, 403515
Methanol32.7383, 405520

Time-Resolved Fluorescence and Excited State Decay Kinetics

Time-resolved fluorescence spectroscopy is a powerful technique used to study the dynamics of excited states on the picosecond to nanosecond timescale. colostate.edunih.gov By exciting the sample with an ultrashort pulse of light and measuring the subsequent fluorescence decay, the excited-state lifetime (τ) can be determined. colostate.edu This lifetime is the average time the molecule spends in the excited state before returning to the ground state through radiative (fluorescence) or non-radiative pathways.

For this compound, which exhibits both monomer and excimer fluorescence, the decay kinetics can be complex. nih.gov The fluorescence decay of the monomer is often non-exponential because its population is depleted by both its intrinsic decay and the process of excimer formation. colostate.edu Conversely, the excimer emission exhibits a characteristic rise time, corresponding to its formation from the excited monomer, followed by its own decay. colostate.edu

Analysis of the fluorescence decay curves, often collected at wavelengths corresponding to the monomer and excimer emission maxima, typically requires fitting to a multi-exponential decay model. nih.govresearchgate.net This analysis yields decay lifetimes and their associated amplitudes, which provide quantitative information on the rates of excimer formation, excimer dissociation, and the intrinsic decay rates of both the monomer and excimer species. nih.gov

Table 3: Example of Time-Resolved Fluorescence Decay Parameters This table shows a hypothetical set of decay parameters that could be obtained from a time-resolved fluorescence experiment on this compound in dioxane.

Emission Wavelength (nm)Decay ComponentLifetime (τ, ns)Pre-exponential Factor (A)
395 (Monomer)τ15.20.65
τ245.80.35
490 (Excimer)τrise-5.1 (Rise)-0.50
τdecay46.20.50

Supramolecular Interactions and Self-Assembly

The study of this compound extends into the realm of supramolecular chemistry, which focuses on the organization of molecules into larger, well-defined structures through non-covalent interactions. rsc.org For this compound, the large, planar pyrene ring and the polar carboxylic acid groups provide the necessary functionalities to drive self-assembly processes.

The primary non-covalent forces at play include π-π stacking interactions between the pyrene moieties and hydrogen bonding involving the carboxylic acid groups. nih.govnih.gov The interplay between these interactions can lead to the formation of various supramolecular architectures in solution and in the solid state. The self-assembly process is critical as it directly influences the photophysical properties of the system. For instance, aggregation guided by π-π stacking can promote the formation of excimers, leading to significant changes in the fluorescence emission spectrum. nih.gov Understanding these interactions is key to controlling the assembly of the molecule into functional materials.

Analysis of π-π Stacking Motifs

Among the non-covalent forces driving the self-assembly of this compound, π-π stacking is of paramount importance due to the large aromatic surface of the pyrene unit. nih.gov These interactions occur when two pyrene rings orient themselves in a face-to-face or offset face-to-face manner. The stability and nature of these π-π stacked motifs are fundamental to the material's structural and photophysical properties, including excimer formation. rsc.orgresearchgate.net

Detailed analysis of these stacking motifs is typically performed using single-crystal X-ray diffraction, which provides precise information on intermolecular distances and orientations in the solid state. Key parameters used to characterize π-π stacking include the centroid-to-centroid distance between the aromatic rings and the degree of overlap, which is the area of one pyrene ring that is directly above the other. researchgate.net Studies on pyrene derivatives have shown that a high degree of π-π overlap and appropriate interplanar distances (typically 3.4 to 3.8 Å) are crucial for efficient excimer formation. rsc.orgresearchgate.net The specific arrangement, whether it's a co-facial sandwich or a slipped-parallel geometry, can significantly impact the electronic coupling between the pyrene units and, consequently, the resulting optical properties. rsc.org

Elucidation of Hydrogen Bonding Networks

The supramolecular architecture of this compound in the solid state and in solution is significantly influenced by the formation of hydrogen bonds. The propanedioic acid (malonic acid) moiety contains two carboxylic acid functional groups, which are excellent hydrogen bond donors (the hydroxyl protons) and acceptors (the carbonyl oxygens). This dual functionality allows for the creation of robust and predictable hydrogen-bonded assemblies.

The most common and energetically favorable hydrogen-bonding motif for carboxylic acids is the formation of a cyclic dimer, characterized by the R²₂(8) graph set notation. In this arrangement, two molecules of the acid associate through a pair of O-H···O=C hydrogen bonds, creating a stable eight-membered ring. This dimeric synthon is a cornerstone of crystal engineering for carboxylic acids and is expected to be a dominant feature in the crystal structure of this compound. nih.govresearchgate.net The strength of these interactions typically falls in the range of 15 to 35 kJ/mol per hydrogen bond. nih.gov

While intramolecular hydrogen bonds are possible within the propanedioic acid group, forming a six-membered ring, intermolecular hydrogen bonds leading to the stable R²₂(8) dimer are generally more favorable in the crystalline state for dicarboxylic acids. researchgate.net Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy can provide evidence for these hydrogen-bonding interactions, typically showing a broad O-H stretching band at lower wavenumbers (e.g., 2500–3300 cm⁻¹) and a shift in the C=O stretching frequency compared to the non-hydrogen-bonded monomer.

Table 1: Typical Geometric Parameters for Carboxylic Acid Dimer Hydrogen Bonds.
ParameterDescriptionTypical Value RangeReference
d(O···O)Distance between the donor and acceptor oxygen atoms.2.60 - 2.75 Å rsc.orgnih.gov
d(O-H)Covalent bond length of the hydroxyl group.~1.0 Å researchgate.net
d(H···O)Length of the hydrogen bond from the hydrogen to the acceptor oxygen.1.60 - 1.75 Å acs.org
∠(O-H···O)Angle of the hydrogen bond.165° - 180°-

Investigation of Anion-π Interactions in Functionalized Systems

Anion-π interactions are non-covalent forces that occur between an anion and the surface of an electron-deficient (π-acidic) aromatic system. rsc.org These interactions are primarily electrostatic in nature, arising from the attraction between the negative charge of the anion and a positive quadrupole moment on the face of the aromatic ring. rsc.org Contributions from induction and dispersion forces can also be significant. acs.orgchem8.org

The pyrene core of this compound is an electron-rich polycyclic aromatic hydrocarbon. As such, in its unsubstituted form, it is not expected to engage in favorable anion-π interactions; in fact, a repulsive interaction would be anticipated due to electron-electron repulsion. rsc.org However, the prompt directs the investigation toward functionalized systems, where the electronic properties of the pyrene ring can be modulated to facilitate such interactions.

To engineer a pyrene-based system capable of anion-π bonding, the π-system must be rendered electron-deficient. This can be achieved by introducing potent electron-withdrawing groups (EWGs) directly onto the aromatic framework. Examples of such groups include nitro (-NO₂), cyano (-CN), or perfluoroalkyl (-CF₃) substituents. Attaching multiple EWGs would significantly reduce the electron density of the pyrene π-cloud, generating the positive electrostatic potential on the aromatic face necessary for anion binding. Computational studies, particularly using Density Functional Theory (DFT), are instrumental in predicting the efficacy of such functionalization. These studies can generate electrostatic potential (ESP) maps to visualize electron-poor regions and calculate the binding energies between the functionalized pyrene system and various anions. researchgate.net

Theoretical investigations on established π-acidic molecules provide insight into the potential strength of these interactions. researchgate.net For instance, hexafluorobenzene (B1203771) and 1,3,5-triazine (B166579) are classic examples of aromatic systems that exhibit strong anion-π interactions with halides and other anions. acs.org The interaction energies are significant, often comparable in magnitude to conventional hydrogen bonds and cation-π interactions, typically ranging from 20 to 50 kJ mol⁻¹. rsc.orgresearchgate.net The strength of the interaction is dependent on both the nature of the anion (charge density, polarizability) and the degree of electron deficiency of the aromatic ring. acs.org Therefore, while this compound itself is not a candidate for anion-π bonding, its core pyrene structure serves as a scaffold that, upon appropriate functionalization, could be developed into a receptor for anions, driven by these non-covalent interactions.

Table 2: Calculated Interaction Energies for Anion-π Complexes with Model Electron-Deficient Aromatic Systems.
π-SystemAnionInteraction Energy (kcal/mol)Reference
HexafluorobenzeneCl⁻-15.7 acs.org
1,3,5-TriazineCl⁻-16.1 acs.org
1,3,5-TrinitrobenzeneCl⁻-24.0 rsc.org
HexafluorobenzeneBr⁻-12.8 acs.org
1,3,5-TriazineBr⁻-13.3 acs.org
1,4-DifluorobenzeneCl⁻-3.6 rsc.org

Advanced Functional Applications of 1 Pyren 1 Yl Ethyl Propanedioic Acid and Its Derivatives

Application in High-Performance Dye-Sensitized Solar Cells (DSSCs)

Pyrene (B120774) derivatives have emerged as highly effective metal-free organic sensitizers in Dye-Sensitized Solar Cells (DSSCs). Their strong absorption in the UV-visible region and excellent electron-donating capability make them ideal components for light harvesting and charge separation. The molecule [1-(Pyren-1-yl)ethyl]propanedioic acid is conceptually designed for this purpose, where the pyrene unit serves as the electron donor and the propanedioic acid functions as the electron acceptor and anchoring group.

The fundamental architecture for an efficient organic DSSC sensitizer (B1316253) is the Donor-π-Acceptor (D-π-A) model. In this design, an electron-rich donor (D) is connected to an electron-withdrawing acceptor (A) group through a π-conjugated bridge (π-spacer). Upon photoexcitation, an intramolecular charge transfer (ICT) occurs from the donor to the acceptor.

Electron Donor (D): The pyrene core in derivatives like this compound serves as a potent electron donor. Its extended π-conjugated system allows for efficient light absorption and the generation of excited electrons. researchgate.net The non-planar, butterfly-like conformation of some donor structures, like phenothiazine (B1677639) which is often paired with pyrene, can help suppress the formation of dye aggregates on the semiconductor surface, a common cause of efficiency loss. researchgate.net

π-Conjugated Spacer (π): While the subject molecule has a direct linkage, many high-performance pyrene-based dyes incorporate a π-spacer, such as thiophene, furan, or phenyl groups. mdpi.com These spacers extend the conjugation length of the molecule, which helps to broaden the absorption spectrum towards longer wavelengths (a red-shift), thus increasing the range of sunlight that can be harvested. researchgate.netmdpi.com The choice of π-spacer is critical for tuning the HOMO and LUMO energy levels to ensure efficient electron injection and dye regeneration. nih.gov

Electron Acceptor/Anchor (A): The acceptor's primary roles are to pull the excited electron from the donor and to graft the dye molecule onto the semiconductor surface (typically TiO₂). The propanedioic acid (malonic acid) group in the target molecule serves this dual purpose. Carboxylic acid-based groups are the most traditional and widely used anchors due to their ability to form strong ester-like linkages with the TiO₂ surface, facilitating efficient electron injection from the dye's LUMO into the semiconductor's conduction band. nih.gov

The anchoring group is a critical component that directly influences several key processes in a DSSC, including dye adsorption, electron injection efficiency, and charge recombination rates. nih.gov While cyanoacrylic acid is a widely used and highly effective anchor, simple carboxylic acids, including dicarboxylic acids like propanedioic acid, are also common. researchgate.netnih.gov

The propanedioic acid group offers two carboxylic acid functionalities. This di-anchoring capability can potentially lead to a more stable and robust attachment to the TiO₂ surface compared to a mono-carboxylic anchor. rsc.org This stronger binding can enhance the electronic coupling between the dye's LUMO and the TiO₂ conduction band, promoting faster electron injection. Furthermore, having multiple anchoring points can increase the dye loading density on the semiconductor surface and create a more compact insulating layer, which helps to suppress charge recombination by blocking electrolyte access to the TiO₂ surface. rsc.org Studies on Y-shaped dyes with two carboxylic acid anchors have shown enhanced DSSC performance compared to single-anchor analogues, attributed to improved electron extraction and reduced recombination. rsc.org

The following table presents the photovoltaic performance of several pyrene-based D-π-A sensitizers with carboxylic acid anchoring groups, illustrating the impact of structural modifications on device efficiency.

Dye Nameπ-SpacerJsc (mA/cm²)Voc (V)FFPCE (%)
Dye 1 Thiophene15.40.690.626.57
Dye 2 Methoxy-substituted Thiophene13.560.720.706.80
Dye 3 Cyano-substituted Benzene (B151609)12.610.670.746.11
ZJA1 (Mono-anchor) Benzene6.180.690.642.72
ZJA2 (Di-anchor) Benzene9.870.730.634.55

Data compiled from representative studies on pyrene and related organic sensitizers. nih.govrsc.orgmdpi.com

Optimizing charge transport in DSSCs involves maximizing the rate of electron injection from the dye to the semiconductor while minimizing the rate of undesirable charge recombination pathways. Key strategies include:

Accelerating Electron Injection: The electron injection process from the excited dye into the TiO₂ conduction band is an ultrafast process, typically occurring on the femtosecond to picosecond timescale. chemrxiv.org The efficiency of this injection is governed by the electronic coupling between the dye's LUMO and the TiO₂ conduction band states, which is heavily influenced by the anchoring group. Dicarboxylic anchors like propanedioic acid can strengthen this coupling.

Suppressing Charge Recombination: Once the electron is injected, two main recombination pathways can reduce cell efficiency: (1) the injected electron in the TiO₂ recombines with the oxidized dye molecule (D⁺), or (2) the injected electron recombines with the oxidized species in the electrolyte (e.g., I₃⁻). chemrxiv.org A well-designed dye molecule helps to prevent this. The bulky pyrene group can act as a physical barrier, and incorporating co-adsorbents like chenodeoxycholic acid (CDCA) can fill gaps between dye molecules on the TiO₂ surface, further blocking the electrolyte from reaching the surface and reducing recombination. rsc.orgrsc.org

Development of Advanced Fluorescent Chemosensors and Probes

The inherent fluorescence of the pyrene core makes its derivatives, including those related to this compound, excellent platforms for developing chemosensors. rsc.org Pyrene is particularly noted for its ability to form an excited-state dimer known as an excimer, which has a distinct, red-shifted emission compared to the monomer. This dual monomer-excimer emission provides a ratiometric sensing capability, which is highly desirable for accurate and reliable detection. rsc.org

Pyrene-based fluorescent probes can be designed to selectively recognize specific ions through various mechanisms, where the propanedioic acid group or other appended receptor sites play a key role in binding the target analyte.

Photoinduced Electron Transfer (PET): This is a common mechanism for "turn-on" or "turn-off" sensing. In the absence of the target ion, an electron-rich group near the pyrene fluorophore can quench its fluorescence through PET. Upon binding of a cation (e.g., a metal ion), the electron-donating ability of the receptor is diminished, the PET process is inhibited, and fluorescence is restored or "turned on". scispace.com

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to a chelating group attached to the pyrene can rigidify the molecular structure. This rigidity reduces non-radiative decay pathways (e.g., vibrational relaxation), leading to a significant enhancement in fluorescence quantum yield.

Excimer Formation/Disruption: This mechanism leverages pyrene's unique photophysics. A sensor might be designed with two pyrene units that are brought into close proximity upon binding a specific ion, leading to the formation of an excimer and a new emission band at a longer wavelength. Conversely, binding an analyte could disrupt a pre-formed excimer, causing a shift from excimer to monomer emission. rsc.org This ratiometric change is highly sensitive and allows for self-calibration. For instance, a pyrene-dipeptide probe was shown to detect Ag⁺ ions through the formation of an excimer with a new emission band at 480 nm. rsc.org

Aggregation-Induced Emission (AIE): Some pyrene derivatives are designed to be non-emissive when dissolved but become highly fluorescent upon aggregation. mdpi.com The binding of an analyte can trigger this aggregation, leading to a strong "turn-on" fluorescence signal.

The high sensitivity and selectivity of pyrene-based probes have led to their application in detecting a wide range of environmentally and biologically significant analytes. rsc.orgbhu.ac.in The propanedioic acid moiety can serve as a binding site for cations or be chemically modified to create receptors for other specific targets.

Heavy Metal Ion Detection: Pyrene-based sensors have been developed for the highly selective detection of toxic heavy metal ions such as Fe³⁺, Cu²⁺, and Pb²⁺ in aqueous media. rsc.orgmdpi.comnih.gov The selectivity is achieved by designing specific binding pockets (ionophores) that have a high affinity for the target ion. For example, a pyrene-benzothiazole probe demonstrated a "turn-on" response to Fe³⁺ and Fe²⁺ with detection limits in the low micromolar range. scispace.com Another probe showed high selectivity for Fe³⁺ with a detection limit of 1.81 µM, well below the acceptable level in drinking water set by the EPA. nih.gov

Anion Detection: Modification of the receptor site allows for the detection of anions. Pyrene-based sensors have been successfully used to detect cyanide (CN⁻) and fluoride (B91410) (F⁻), both of which are highly toxic. mdpi.comrsc.org A sequential sensor was developed that first detects Cu²⁺ via excimer formation and then detects CN⁻ through the disruption of this complex, demonstrating an "Off-On-Off" fluorescence response with a detection limit of 580 nM for cyanide. mdpi.com

Sensing of Organic Pollutants: The application of these sensors extends to organic molecules. Porous organic polymers incorporating pyrene units have been used for the real-time detection of pesticides like trifluralin (B1683247) and dicloran, operating through a fluorescence quenching mechanism. nih.gov The high surface area of the polymer allows for efficient interaction with the analyte, leading to high sensitivity. nih.gov

The table below summarizes the performance of several pyrene-based fluorescent probes for various analytes, highlighting their sensitivity and selectivity.

Probe NameTarget AnalyteSensing MechanismLimit of Detection (LOD)
Py-BTZ Fe³⁺ / Fe²⁺PET Off (Turn-on)2.61 µM / 2.06 µM
PEBD Fe³⁺Fluorescence Quenching1.81 µM
APTS / APSS Fe³⁺Fluorescence Quenching45.6 nM / 45.9 nM
Probe L Cu²⁺ / CN⁻Excimer / Disruption219 nM / 580 nM
LNU-45 (Polymer) TrifluralinFluorescence QuenchingN/A (Ksv = 5710 M⁻¹)

Data compiled from various studies on pyrene-based chemosensors. chemrxiv.orgscispace.commdpi.comnih.govnih.gov

Based on a comprehensive search of available scientific literature, there is no specific research data concerning the advanced functional applications of the chemical compound This compound . The topics outlined in the query—such as ratiometric fluorescent sensing, photoredox chemistry, and supramolecular architectures—are active areas of research for the broader class of pyrene derivatives, but not for this specific molecule.

The functional properties requested, like fluorescence and photocatalytic activity, are almost exclusively derived from the pyrene moiety. researchgate.netrsc.orgnih.gov Research in these areas focuses on modifying the pyrene core with various functional groups to tune its electronic and photophysical properties or to direct its assembly. rsc.orgnih.gov The propanedioic acid (malonic acid) group, in such a structure, would typically serve as a synthetic intermediate for further reactions or as a linker, rather than being the source of the advanced functions themselves. wikipedia.orgchemistnotes.com

Consequently, it is not possible to generate a scientifically accurate and detailed article that focuses solely on "this compound" according to the specified outline, as the detailed research findings for this particular compound are not present in the available literature. Any attempt to do so would involve unsupported extrapolation from the properties of other, different pyrene derivatives and would not meet the required standards of scientific accuracy.

Supramolecular Architectures and Soft Material Fabrication.

Incorporation into Functional Soft Materials

The integration of pyrene derivatives, such as this compound, into soft materials like polymers and gels, can impart unique optical and sensing capabilities to the resulting materials. The pyrene unit's fluorescence is highly sensitive to its microenvironment, a characteristic that is exploited in the design of "smart" materials that respond to external stimuli.

When incorporated into a polymer matrix, the pyrene derivative can act as a fluorescent probe to monitor changes in the material's structure and dynamics. For instance, the formation of pyrene excimers, which are excited-state dimers, is highly dependent on the proximity of two pyrene molecules. This phenomenon can be used to probe the morphology and phase transitions of the host material. Research on pyrene-containing polymers has shown that the ratio of excimer to monomer fluorescence intensity can provide information about the polymer chain's conformation and mobility.

Table 1: Influence of Host Matrix on Pyrene Derivative Guest Molecule

Host MaterialGuest MoleculeObserved Effect on Guest PropertiesReference
Amphiphilic CopolymerPyrene-phosphonate derivativeDirected spatial localization and altered photoluminescence
Polyethylene GlycolPyrene-phosphonate derivativeServed as a reference to demonstrate a true matrix effect

Principles of Host-Guest Molecular Recognition

Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule that fits within it. The pyrene moiety is an excellent component for fluorescent sensors in host-guest systems due to its sensitive and distinct fluorescence signals for the monomer and excimer states. The design of molecular receptors containing pyrene allows for the detection of various guest molecules, including cations and anions, through changes in fluorescence.

The propanedioic acid functionality of this compound can participate in hydrogen bonding and electrostatic interactions, which are crucial for selective guest binding. Common host molecules for pyrene derivatives include cyclodextrins and calixarenes. The encapsulation of a pyrene derivative within the hydrophobic cavity of a host molecule can significantly alter its photophysical properties. For example, the fluorescence of the pyrene monomer can be enhanced, while the formation of excimers can be suppressed.

A study on pyrene-edged Fe(II)4L6 cages demonstrated their ability to encapsulate large hydrophobic guests like fullerenes and steroids. The binding of the guest molecule induced a conformational change in the host cage, which was reflected in the NMR spectra. This adaptive reconfiguration of the host in response to the guest is a key principle in molecular recognition.

Table 2: Examples of Host-Guest Systems with Pyrene Derivatives

Host MoleculeGuest MoleculeApplicationReference
β-CyclodextrinPyrene derivativesSensing and bioimaging
CalixarenesCations and anionsFluorescent chemosensing
Fe(II)4L6 CagesFullerenes, steroidsEncapsulation and molecular recognition

Biomolecular Labeling and Mechanistic Probes

The unique spectroscopic properties of pyrene make it an invaluable tool for studying biological systems. Its ability to report on the polarity of its microenvironment and to form excimers provides a means to investigate the structure, dynamics, and interactions of biomolecules.

Pyrene as a Biomarker in Biological Systems

Pyrene and its metabolites can serve as biomarkers for exposure to polycyclic aromatic hydrocarbons (PAHs), which are environmental pollutants. 1-Hydroxypyrene, a major metabolite of pyrene, is commonly measured in urine to assess PAH exposure. The presence of pyrene adducts with DNA can also be used as a biomarker of genotoxic damage.

While not a direct biomarker itself, this compound could be used to develop analytical methods for detecting pyrene metabolites. Its fluorescent properties could be exploited in immunoassays or sensor platforms designed to quantify these biomarkers in biological samples.

Design of Fluorescent Amino Acid Analogues for Probing Biological Processes

Unnatural fluorescent amino acids are powerful tools for studying protein structure and function. Incorporating a pyrene-containing amino acid into a peptide or protein allows for site-specific labeling and fluorescence studies. These fluorescent analogues can be used to monitor protein folding, conformational changes, and interactions with other molecules.

The synthesis of pyrene-derived α-amino acids has been achieved through methods like the Heck reaction. For example, a pyrene-derived amino acid was incorporated into a tripeptide that was shown to bind to a viral RNA element. The propanedioic acid group of this compound could be chemically modified to create a novel fluorescent amino acid analogue. This analogue could then be used in solid-phase peptide synthesis to introduce a fluorescent probe at a specific position within a peptide sequence.

Table 3: Synthetic Approaches for Fluorescent Amino Acid Analogues

Synthetic MethodStarting MaterialsResulting Fluorescent Amino AcidReference
Heck ReactionVinylglycinol derivative and 1-bromopyrenePyrene derived α-amino acid
Suzuki-Miyaura ReactionIodinated phenylalanine derivatives and biphenylboronic acidsTerphenyl analogues

Mechanistic Studies of Interactions with Biomolecules

The interaction of pyrene derivatives with biomolecules such as DNA and proteins has been extensively studied using spectroscopic techniques. These studies provide insights into the binding modes, affinities, and forces that govern these interactions.

Studies on the interaction of pyrene derivatives with human tumor-related DNA have shown that these molecules can bind to DNA primarily through groove binding and intercalation. The binding can induce conformational changes in the DNA, such as the formation of G-quadruplex structures. The binding constants for these interactions can be determined using fluorescence spectroscopy.

The interaction of pyrene derivatives with proteins like bovine serum albumin (BSA) has also been investigated. Fluorescence quenching studies have revealed that the binding of pyrene derivatives to BSA is often a static process, with hydrophobic forces playing a crucial role. Molecular docking and molecular dynamics simulations can provide further details on the binding site and the specific amino acid residues involved in the interaction. This compound, with its combination of a hydrophobic pyrene group and a hydrophilic propanedioic acid group, could exhibit interesting binding characteristics with proteins, potentially interacting with both hydrophobic pockets and polar surface residues.

Table 4: Interaction of Pyrene Derivatives with Biomolecules

BiomoleculePyrene DerivativeKey FindingsReference
p53 DNA1-Hydroxypyrene (1-OHP)Groove binding and intercalation; Binding constant of 1.16 × 10^6 L·mol⁻¹
C-myc DNA1-Hydroxypyrene (1-OHP)Groove binding and intercalation; Binding constant of 4.04 × 10^5 L·mol⁻¹
Bovine Serum Albumin (BSA)Pyrene sulfonamide derivativesStatic quenching mechanism; Hydrophobic interactions are dominant

Structure Property Relationships and Rational Molecular Design

Impact of Molecular Architecture on Electronic and Photophysical Properties

The molecular architecture of pyrene-based compounds is the primary determinant of their electronic and photophysical behavior. Key architectural elements include the core aromatic system (pyrene), the nature of any linking units (spacers), and the type of functional groups attached (anchors).

The pyrene (B120774) moiety itself possesses a set of molecular orbitals that give rise to its characteristic absorption and emission spectra. Theoretical studies using Density Functional Theory (DFT) show that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of pyrene are delocalized across the fused aromatic rings. scirp.orgresearchgate.net Substitution on the pyrene ring can significantly perturb these orbitals. For [1-(Pyren-1-yl)ethyl]propanedioic acid, substitution is at the 1-position, which is known to strongly influence both the S₁ ← S₀ and S₂ ← S₀ electronic transitions of the pyrene core.

Systematic Variation of Anchoring Groups and Their Electronic Effects

In the context of molecular electronics and dye-sensitized solar cells (DSSCs), an anchoring group is crucial for binding the molecule to a semiconductor surface (like TiO₂) and facilitating electron transfer. anl.govacs.org The propanedioic acid (a derivative of malonic acid) in this compound serves this purpose. While carboxylic and cyanoacrylic acids are the most common anchors, dicarboxylic units like propanedioic acid can offer distinct binding geometries and electronic coupling with the substrate. researchgate.netuq.edu.au

The electronic effect of the anchoring group is critical. Carboxylic acid-based groups are electron-withdrawing and act as the electron acceptor in a donor-acceptor system. This electronic push-pull mechanism is fundamental to inducing intramolecular charge transfer (ICT), which is desirable for many optoelectronic applications. rsc.org The choice of anchor can influence key parameters such as the energy levels of the molecule, the efficiency of electron injection into the semiconductor, and the stability of the molecule-surface linkage. uq.edu.au Computational studies have shown that the binding energy and resulting electronic structure at the dye-semiconductor interface are highly dependent on the anchor's structure. uq.edu.aursc.org

Below is a data table comparing the effects of different anchoring groups on the properties of dye molecules, illustrating the importance of this molecular component.

Anchoring GroupTypical ApplicationEffect on Absorption SpectrumElectron Injection EfficiencyReference
Carboxylic AcidDSSCsRed-shift, broadens absorptionHigh anl.gov
Cyanoacrylic AcidDSSCsStrong red-shift, enhances ICTVery High anl.gov
Phosphonic AcidDSSCs, CatalysisGood binding stabilityModerate to High uq.edu.au
Propanedioic AcidDSSCsBidentate chelation, stable bindingVariable, depends on geometry researchgate.net

This table presents generalized data for typical dye-sensitizer structures to illustrate the functional role of different anchoring groups.

Influence of Conjugated Spacers on Intramolecular Charge Transfer

An intramolecular charge transfer (ICT) process involves the photoinduced transfer of an electron from a donor part of the molecule to an acceptor part. This process is heavily influenced by the nature of the "spacer" or "linker" that connects the donor and acceptor. In many high-performance systems, a π-conjugated spacer (containing alternating single and double bonds) is used to facilitate this charge transfer.

However, this compound features a non-conjugated ethyl (-CH₂-CH₂-) spacer. This saturated aliphatic chain breaks the π-conjugation between the pyrene donor and the propanedioic acid acceptor. Introducing such flexible conjugation-break spacers is a deliberate design strategy that can have profound effects: nih.govaau.dknanoge.org

Electronic Decoupling : The non-conjugated spacer largely decouples the electronic systems of the donor and acceptor in the ground state. This means that charge transfer must occur through space or through the sigma-bond framework, which is generally less efficient than through a conjugated system.

Modified Photophysics : The lack of conjugation prevents the formation of a delocalized HOMO and LUMO across the entire molecule. As a result, the absorption spectrum may more closely resemble that of the parent pyrene chromophore, and any charge transfer state would be highly dependent on solvent polarity and molecular conformation.

Enhanced Solubility and Flexibility : The inclusion of flexible aliphatic spacers can improve the solubility of the molecule and influence its packing in the solid state, which can be beneficial for device fabrication and mechanical properties of materials. nih.govnanoge.org

Stereochemical Influence on Chiroptical Properties and Supramolecular Assembly

A key structural feature of this compound is the presence of a stereocenter at the carbon atom linking the pyrene, the methyl group, and the propanedioic acid. This chirality means the compound can exist as two non-superimposable mirror images (enantiomers), which can lead to distinct chiroptical properties.

Chiroptical properties, such as circular dichroism (CD) and circularly polarized luminescence (CPL), arise from the differential interaction of chiral molecules with left- and right-circularly polarized light. gist.ac.kr For pyrene-based systems, these properties are often dictated by the chiral arrangement of the pyrene units themselves, either through covalent bonding in a chiral structure or through chiral supramolecular assembly. acs.orgnih.govrsc.org In the case of this compound, the intrinsic chirality of the molecule could induce a chiroptical response. The formation of dimers or larger aggregates could lead to chiral excimer emission, where the spatial arrangement of the pyrene units is biased by the stereocenter, resulting in strong CPL signals. gist.ac.kr

The stereochemistry also profoundly influences supramolecular assembly. The shape and chirality of a molecule dictate how it packs with its neighbors through non-covalent interactions like π-π stacking and hydrogen bonding. The substitution pattern on the pyrene core is known to influence the morphology of self-assembled nanostructures, leading to the formation of vesicles or spherical nanoparticles. rsc.orgnih.govnih.govscispace.comunibe.ch The chirality of this compound would be expected to guide its assembly into helical or other complex chiral superstructures, a process that is critical for developing materials with advanced optical functions. rsc.org

Computational-Experimental Synergies in Rational Design for Tunable Characteristics

The rational design of molecules with desired properties increasingly relies on a synergistic approach combining computational modeling and experimental validation. mdpi.commdpi.com For a molecule like this compound, computational chemistry, particularly DFT and time-dependent DFT (TD-DFT), provides invaluable insights before synthesis is even attempted. scirp.orgresearchgate.net

These computational tools can predict a wide range of properties:

Ground-State Geometries : Optimizing the molecular structure to find its most stable conformation.

Electronic Properties : Calculating the energies and distributions of the HOMO and LUMO, which are crucial for predicting redox potentials and charge transfer characteristics. researchgate.net

Optical Properties : Simulating UV-visible absorption spectra to predict how the molecule will interact with light. rsc.org

Chiroptical Properties : Calculating CD spectra to predict the chiroptical response of the different enantiomers. mdpi.com

This predictive power allows researchers to systematically screen virtual libraries of related compounds. For instance, one could computationally model how changing the spacer from ethyl to propyl, or the anchoring group from propanedioic to phosphonic acid, would alter the electronic and optical properties. uq.edu.au The most promising candidates identified through these computational screenings can then be prioritized for synthesis and experimental characterization, saving significant time and resources. This iterative cycle of prediction, synthesis, and measurement is at the heart of modern materials discovery.

Future Perspectives and Emerging Research Directions for 1 Pyren 1 Yl Ethyl Propanedioic Acid

Exploration of Novel Synthetic Methodologies and Green Chemistry Approaches

The future synthesis of [1-(Pyren-1-yl)ethyl]propanedioic acid and its derivatives is likely to be guided by the principles of green chemistry, aiming for more sustainable and efficient processes. Traditional methods for the functionalization of pyrene (B120774) often involve harsh reagents and produce significant waste. nih.gov Emerging research, however, is focusing on cleaner alternatives.

One promising direction is the use of electrochemical synthesis. For instance, the electrochemical oxidative C-N coupling of pyrene with azoliums has been demonstrated as a sustainable method, reducing waste and simplifying the experimental setup. researchgate.net Similar strategies could be adapted for the C-C bond formations necessary to construct this compound.

Furthermore, metal-free catalysis is gaining traction. For example, a metal-free method for the oxidation of pyrenes has been developed, offering a greener route to pyrene-based compounds. mdpi.com The development of one-pot, multi-component reactions would also represent a significant advancement, minimizing intermediate isolation steps and solvent usage. The malonic ester synthesis, a classic method for preparing carboxylic acids, could be adapted with greener solvents and catalysts to produce the propanedioic acid moiety of the target molecule. libretexts.org

Green Chemistry ApproachPotential Advantage for Synthesizing this compound
Electrochemical SynthesisReduced use of chemical oxidants and simplified purification.
Metal-Free CatalysisAvoidance of toxic heavy metal catalysts and associated waste.
One-Pot ReactionsIncreased efficiency, reduced solvent use, and less waste generation.
Use of Renewable FeedstocksPotential to derive parts of the molecule from biological sources. kit.edu

Advanced Applications in Bioimaging and Diagnostics

Pyrene and its derivatives are renowned for their fluorescent properties, making them excellent candidates for bioimaging and diagnostic applications. rsc.org The pyrene moiety in this compound can act as a fluorescent probe, with its emission properties being sensitive to the local microenvironment. rsc.org

Future research could focus on leveraging the aggregation-induced emission (AIE) properties of pyrene derivatives for enhanced bioimaging. nih.gov In AIE-active materials, the fluorescence is enhanced in an aggregated state, which can be advantageous for imaging in biological systems. nih.gov The propanedioic acid group in this compound could be used to conjugate the molecule to biomolecules such as peptides or antibodies, enabling targeted imaging of specific cells or tissues.

Moreover, pyrene-based compounds have been investigated as sensors for various analytes, including metal ions and small biological molecules. rsc.org The dicarboxylic acid functionality of this compound could act as a binding site for specific ions, leading to a change in the fluorescence of the pyrene core. This could be developed into ratiometric fluorescent sensors for in-vitro and in-vivo diagnostics.

Potential ApplicationRationale
Cellular ImagingHigh fluorescence quantum yield and environmental sensitivity of the pyrene core. rsc.org
Targeted BioimagingThe carboxylic acid groups allow for conjugation to targeting biomolecules.
Diagnostic SensorsThe interaction of analytes with the propanedioic acid moiety could modulate the fluorescence of the pyrene group.
TheranosticsCombination of imaging capabilities with therapeutic action, potentially through photodynamic therapy. nih.gov

Integration into Hybrid Nanomaterials and Composites for Enhanced Functionality

The integration of this compound into hybrid nanomaterials and composites is a promising avenue for creating materials with enhanced or novel functionalities. The pyrene group is known to interact with the surface of carbon nanomaterials like graphene and carbon nanotubes through π-π stacking. acs.org This non-covalent functionalization can be used to disperse these nanomaterials in various matrices and to impart new properties.

For example, pyrene-functionalized polymers have been shown to act as efficient stabilizers for graphene nanoplatelets in aqueous dispersions. manchester.ac.uk The propanedioic acid end of this compound could be polymerized to create such a stabilizing polymer. Similarly, pyrene derivatives have been anchored to nanocrystals to create photoactive hybrid materials. acs.orgresearchgate.net

The carboxylic acid groups also offer a route to covalently link the molecule into metal-organic frameworks (MOFs). Pyrene-based MOFs have been synthesized and show promise in applications such as gas storage and sensing. rsc.org The specific geometry of this compound could lead to the formation of MOFs with unique pore structures and properties.

Nanomaterial/CompositeMethod of IntegrationPotential Enhanced Functionality
Graphene/Carbon Nanotubesπ-π stacking of the pyrene moiety. acs.orgImproved dispersibility, charge transfer properties for electronics.
Quantum Dots/NanocrystalsCoordination of the carboxylic acid groups to the nanocrystal surface. researchgate.netPhotoinduced energy or electron transfer for photocatalysis or photovoltaics.
Metal-Organic Frameworks (MOFs)Use as an organic linker through the dicarboxylic acid functionality. rsc.orgLuminescent sensing, gas separation, and catalysis.
Polymeric CompositesIncorporation as a functional monomer or additive.Enhanced mechanical, thermal, or optical properties.

Development of Multi-Stimuli Responsive Systems

"Smart" materials that respond to external stimuli are at the forefront of materials science. Pyrene-based systems have been shown to be responsive to a variety of stimuli, including light, temperature, pH, and mechanical force. nih.govresearchgate.net The unique structure of this compound, with its photoactive pyrene unit and ionizable carboxylic acid groups, makes it an excellent candidate for the development of multi-stimuli responsive systems.

The fluorescence of the pyrene moiety can be sensitive to changes in solvent polarity and pH. The propanedioic acid group provides a handle for pH-responsiveness, as its protonation state will change with pH, potentially influencing the aggregation and thus the fluorescence of the pyrene units.

Furthermore, by incorporating this molecule into polymer architectures, materials that respond to multiple stimuli can be designed. For example, copolymers containing pyrene and thermoresponsive units have been created that exhibit sensitivity to light, pH, and temperature. rsc.org Such multi-responsive systems have potential applications in areas like controlled drug delivery, smart coatings, and sensors. nih.gov

StimulusResponsive MoietyPotential Application
Light (Photo-responsiveness)Pyrene corePhotoswitching, photopatterning, light-controlled release.
pHPropanedioic acid grouppH-triggered drug delivery, sensors for pH changes.
TemperatureIncorporation into thermoresponsive polymersTemperature-sensitive smart gels and surfaces.
Mechanical ForceDisruption of pyrene aggregates in a polymer matrixMechanochromic sensors for stress and strain.

Addressing Scalability and Sustainability in Practical Applications

For any promising compound to move from the laboratory to real-world applications, the scalability of its synthesis and the sustainability of its lifecycle must be addressed. Future research on this compound will need to focus on developing synthetic routes that are not only efficient but also economically viable and environmentally benign.

This involves moving away from stoichiometric reagents to catalytic processes and utilizing safer solvents and reaction conditions, as outlined in the green chemistry approaches. A practical, large-scale synthesis of a related compound, pyrene-2-carboxylic acid, has been developed, demonstrating that scalable production of functionalized pyrenes is achievable. bris.ac.ukresearchgate.net

The sustainability of applications will also be a key consideration. For instance, in the context of bioimaging, the biodegradability and long-term toxicity of the compound and its metabolites would need to be thoroughly investigated. In materials science, the recyclability of composites and nanomaterials containing this compound will be an important factor. The use of pyrene derivatives derived from renewable sources, although currently a significant challenge, would be a major step towards truly sustainable pyrene-based technologies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for [1-(Pyren-1-yl)ethyl]propanedioic acid, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves coupling pyrene derivatives with propanedioic acid esters via nucleophilic substitution or palladium-catalyzed cross-coupling. Optimization includes varying solvents (e.g., DMF or THF), temperature (60–120°C), and catalysts (e.g., Pd(PPh₃)₄). Yield improvements are achieved by monitoring reaction progress via TLC and using anhydrous conditions to suppress side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the pure product.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how does the pyrenyl group influence spectral interpretation?

  • Methodological Answer :

  • ¹H/¹³C NMR : The pyrenyl group introduces aromatic protons (δ 7.8–8.5 ppm) and distinct splitting patterns due to coupling. Integration ratios confirm substitution patterns.
  • UV-Vis/FL Spectroscopy : Pyrene’s extended π-system enhances absorption at 240–340 nm and fluorescence emission (λem ~ 375 nm), useful for studying electronic transitions .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF confirms molecular weight (expected [M+H]<sup>+</sup> for C₂₁H₁₆O₄: 332.10).
  • Cross-validate data with computational simulations (e.g., Gaussian) to resolve ambiguities .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Avoid inhalation by working in a fume hood.
  • Store in airtight containers away from light to prevent degradation.
  • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Documented first-aid measures for similar pyrene derivatives recommend avoiding induced vomiting upon ingestion .

Advanced Research Questions

Q. How can computational modeling predict the photophysical behavior of this compound, and what experimental validations are essential?

  • Methodological Answer :

  • DFT/TD-DFT Calculations : Use software like Gaussian 16 to optimize geometry and compute excited-state transitions. Compare theoretical UV-Vis spectra with experimental data to validate accuracy.
  • Solvatochromism Studies : Measure emission spectra in solvents of varying polarity (e.g., cyclohexane to DMSO) to assess environmental effects on fluorescence quantum yield.
  • Transient Absorption Spectroscopy : Resolve excited-state lifetimes to confirm computational predictions of charge-transfer dynamics .

Q. What crystallographic challenges arise when refining the structure of this compound using SHELXL, and how can refinement strategies address them?

  • Methodological Answer :

  • Disorder in Pyrenyl Groups : The bulky pyrenyl moiety may exhibit rotational disorder. Use PART instructions in SHELXL to model partial occupancy and apply restraints to bond distances/angles.
  • Thermal Motion : High thermal parameters (Ueq) for peripheral atoms can be mitigated with ISOR and DELU restraints.
  • Validation : Check Rint (<5%) and completeness (>95%) during data collection. Validate the final model with PLATON’s ADDSYM to detect missed symmetry .

Q. How can contradictory NMR data for this compound be resolved, particularly regarding diastereotopic protons?

  • Methodological Answer :

  • Variable Temperature NMR : Cool samples to −40°C to slow conformational exchange and split overlapping signals.
  • COSY/NOESY : Identify coupling networks and spatial proximities to assign stereochemistry.
  • Chiral Derivatization : React with a chiral auxiliary (e.g., Mosher’s acid) and compare ¹H NMR shifts to confirm enantiomeric purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.